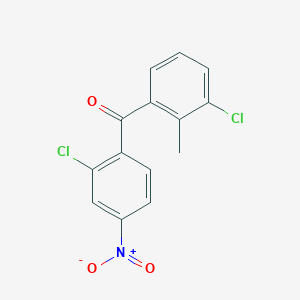
2,2-Difluoro-1-(1-Piperidinyl)Ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(1-Piperidinyl)Ethanone: is an organic compound with the molecular formula C7H12F2NO It is characterized by the presence of two fluorine atoms and a piperidine ring attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(1-Piperidinyl)Ethanone typically involves the reaction of piperidine with a difluoroacetyl chloride derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperidine} + \text{Difluoroacetyl Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2-Difluoro-1-(1-Piperidinyl)Ethanone can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of difluoroacetyl derivatives.
Reduction: Formation of 2,2-difluoro-1-(1-piperidinyl)ethanol.
Substitution: Formation of substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Difluoro-1-(1-Piperidinyl)Ethanone is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Fluorine atoms can significantly influence the pharmacokinetic properties of drugs, and this compound can be used to design new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(1-Piperidinyl)Ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The piperidine ring can interact with various biological pathways, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-2,2-Difluoro-1-(1-Piperidinyl)Ethanone
- 2,2-Difluoro-1-(1-Morpholinyl)Ethanone
- 2,2-Difluoro-1-(1-Pyrrolidinyl)Ethanone
Comparison:
- 2-Chloro-2,2-Difluoro-1-(1-Piperidinyl)Ethanone: The presence of a chlorine atom instead of a hydrogen atom can significantly alter the compound’s reactivity and biological activity.
- 2,2-Difluoro-1-(1-Morpholinyl)Ethanone: The morpholine ring introduces different steric and electronic effects compared to the piperidine ring, leading to variations in chemical behavior.
- 2,2-Difluoro-1-(1-Pyrrolidinyl)Ethanone: The pyrrolidine ring is smaller and more rigid than the piperidine ring, which can influence the compound’s interactions with biological targets.
Conclusion
2,2-Difluoro-1-(1-Piperidinyl)Ethanone is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and engineers working on the development of new materials, pharmaceuticals, and chemical processes.
Eigenschaften
Molekularformel |
C7H11F2NO |
|---|---|
Molekulargewicht |
163.16 g/mol |
IUPAC-Name |
2,2-difluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11F2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChI-Schlüssel |
JCRIGMBIRSGNLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)

![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)




![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)


![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)


